molecular formula C24H27N5O3 B3802398 3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide

3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide

Cat. No.: B3802398
M. Wt: 433.5 g/mol
InChI Key: FXKSQONTLLXDQV-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, a phenyl group, a pyrazol group, and a piperazinyl group . These groups are common in many biologically active compounds, including pharmaceuticals and drugs of abuse .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures (benzodioxol, pyrazol, piperazine) and a variety of functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could potentially interact with various biological targets such as receptors or enzymes .

Safety and Hazards

As with any compound, the safety and hazards would depend on factors such as its biological activity, toxicity, and potential for abuse .

Future Directions

Future research could involve further studying this compound to determine its biological activity, potential uses, and safety profile .

Properties

IUPAC Name

3-[4-[[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]methyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c25-23(30)8-9-27-10-12-28(13-11-27)15-19-16-29(20-4-2-1-3-5-20)26-24(19)18-6-7-21-22(14-18)32-17-31-21/h1-7,14,16H,8-13,15,17H2,(H2,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKSQONTLLXDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N)CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide
Reactant of Route 2
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide
Reactant of Route 3
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide
Reactant of Route 6
3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide

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